2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that piperazine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the piperazinyl and pyridazinyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes, particularly those involving cellulose biosynthesis.
Industry: It can be used in the production of materials with enhanced properties, such as improved strength and durability
Comparison with Similar Compounds
Similar compounds include other cellulose biosynthesis inhibitors such as isoxaben and thiazolidinone derivatives. What sets 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride apart is its unique mode of action and its ability to specifically target the cellulose synthase catalytic subunit gene CESA3. This specificity makes it a valuable tool for studying cellulose biosynthesis and developing new applications .
Properties
IUPAC Name |
2-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2.ClH/c1-3-16-27-20-11-10-19(22-23-20)24-12-14-25(15-13-24)21(26)18(4-2)17-8-6-5-7-9-17;/h5-11,18H,3-4,12-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBOKLEMOBUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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